molecular formula C11H20O2 B2716495 Ethyl 2-(4-methylcyclohexyl)acetate CAS No. 33953-94-5

Ethyl 2-(4-methylcyclohexyl)acetate

Cat. No. B2716495
CAS RN: 33953-94-5
M. Wt: 184.279
InChI Key: IOJBKMOCKWBVJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylcyclohexyl)acetate, also known as ethyl 2-(p-menth-1-yl)acetate, is a colorless liquid that is commonly used in the fragrance and flavor industries. It has a characteristic odor that is described as fresh, fruity, and slightly floral. Ethyl 2-(4-methylcyclohexyl)acetate is synthesized through a variety of methods and has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylcyclohexyl)acetate 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate is not well understood. It is believed to act as an insect repellent by interfering with the olfactory receptors of insects, making it difficult for them to detect potential hosts.
Biochemical and Physiological Effects:
Ethyl 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate has been shown to have low toxicity and is generally considered safe for use in fragrance and flavor applications. However, it may cause skin irritation in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(4-methylcyclohexyl)acetate 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate in lab experiments is its low toxicity and relatively low cost. However, its limited solubility in water may make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on Ethyl 2-(4-methylcyclohexyl)acetate 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate. One area of interest is its potential use as an insect repellent, particularly in areas where mosquito-borne diseases are prevalent. Additionally, further research could be done to explore its potential applications in the fragrance and flavor industries, as well as its potential use in other areas such as pharmaceuticals and cosmetics.

Synthesis Methods

Ethyl 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate can be synthesized through several methods, including esterification reactions and Friedel-Crafts acylation reactions. One of the most common methods for synthesizing this compound is through the reaction of p-menthane-1,8-diol with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with Ethyl 2-(4-methylcyclohexyl)acetate alcohol to form Ethyl 2-(4-methylcyclohexyl)acetate 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate.

Scientific Research Applications

Ethyl 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate has been the subject of scientific research due to its potential applications in various fields. In the fragrance industry, it is used as a component in perfumes and other scented products. It has also been studied for its potential use in insect repellents, due to its ability to repel mosquitoes and other insects.

properties

IUPAC Name

ethyl 2-(4-methylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJBKMOCKWBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33953-94-5
Record name ethyl 2-(4-methylcyclohexyl)acetate
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